1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine
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Overview
Description
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine is a complex organic compound that features a benzimidazole core structure with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the dimethyl and phenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid: A related compound with a similar benzimidazole core structure.
(5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile: Another related compound with a different functional group.
Uniqueness
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-phenylphthalazine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H18N4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-4-phenylphthalazine |
InChI |
InChI=1S/C23H18N4/c1-15-12-20-21(13-16(15)2)27(14-24-20)23-19-11-7-6-10-18(19)22(25-26-23)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChI Key |
CCNYJTGXWAMCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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